Cas no 1595913-52-2 (1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one)

1-(3-Hydroxyazetidin-1-yl)-3-methylpentan-1-one is a specialized organic compound featuring an azetidine ring with a hydroxyl substituent and a ketone functional group. Its structural uniqueness, combining a strained four-membered heterocycle with a branched aliphatic chain, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of both hydroxyl and carbonyl groups enhances its reactivity, enabling selective modifications for targeted applications. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its potential as a scaffold for drug candidates. Its well-defined stereochemistry and functional group compatibility further contribute to its utility in stereoselective synthesis and complex molecular architectures.
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one structure
1595913-52-2 structure
Product Name:1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
CAS No:1595913-52-2
MF:C9H17NO2
MW:171.23678278923
CID:5578823
Update Time:2025-06-14

1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-Pentanone, 1-(3-hydroxy-1-azetidinyl)-3-methyl-
    • 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
    • Inchi: 1S/C9H17NO2/c1-3-7(2)4-9(12)10-5-8(11)6-10/h7-8,11H,3-6H2,1-2H3
    • InChI Key: MMBDIGNONDNLET-UHFFFAOYSA-N
    • SMILES: C(N1CC(O)C1)(=O)CC(C)CC

Experimental Properties

  • Density: 1.092±0.06 g/cm3(Predicted)
  • Boiling Point: 310.6±35.0 °C(Predicted)
  • pka: 13.83±0.20(Predicted)

1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
H126196-100mg
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
1595913-52-2
100mg
$ 95.00 2022-06-04
TRC
H126196-500mg
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
1595913-52-2
500mg
$ 365.00 2022-06-04
TRC
H126196-1g
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
1595913-52-2
1g
$ 570.00 2022-06-04
Life Chemicals
F1907-3452-0.25g
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
1595913-52-2 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-3452-0.5g
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
1595913-52-2 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-3452-1g
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
1595913-52-2 95%+
1g
$401.0 2023-09-07
Life Chemicals
F1907-3452-2.5g
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
1595913-52-2 95%+
2.5g
$802.0 2023-09-07
Life Chemicals
F1907-3452-5g
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
1595913-52-2 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-3452-10g
1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one
1595913-52-2 95%+
10g
$1684.0 2023-09-07

1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one Related Literature

Additional information on 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one

Comprehensive Overview of 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one (CAS No. 1595913-52-2)

1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one (CAS No. 1595913-52-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This molecule, characterized by its unique azetidine ring and hydroxy functional group, serves as a versatile intermediate in the synthesis of bioactive molecules. Its structural features, including the 3-methylpentan-1-one backbone, make it a valuable building block for drug discovery and material science applications.

The compound's CAS number 1595913-52-2 is a critical identifier for researchers and regulatory bodies, ensuring precise tracking in global databases. Recent trends in organic chemistry highlight the growing demand for heterocyclic compounds like 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one, particularly in the development of novel small-molecule therapeutics. Searches for "azetidine derivatives in drug design" and "hydroxy-functionalized ketones" have surged, reflecting its relevance in modern research.

From a synthetic perspective, the hydroxyazetidine moiety in this compound offers opportunities for further derivatization, enabling the creation of chiral intermediates for asymmetric synthesis. Its 3-methylpentanone segment contributes to lipophilicity, a property highly sought after in pharmacokinetic optimization. Laboratories frequently inquire about "solubility of 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one" and "stability under acidic conditions," indicating practical concerns in handling this material.

In the context of green chemistry, researchers are exploring eco-friendly routes to synthesize 1595913-52-2, aligning with the industry's shift toward sustainable practices. The compound's potential in bioconjugation and prodrug development has also sparked interest, as evidenced by rising queries about "azetidine-based prodrug strategies." Its balanced molecular weight (approximately 171.22 g/mol) makes it suitable for fragment-based drug discovery approaches.

Analytical characterization of 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one typically involves advanced techniques like NMR spectroscopy and mass spectrometry, with particular focus on confirming the stereochemistry of the 3-hydroxyazetidine unit. Patent literature reveals its utility in kinase inhibitor scaffolds, addressing popular search terms such as "azetidine motifs in targeted therapy." The compound's logP value and hydrogen bond donor/acceptor count are frequently analyzed parameters in medicinal chemistry workflows.

As the pharmaceutical industry prioritizes ring saturation strategies to improve drug-like properties, 1595913-52-2 exemplifies how saturated nitrogen heterocycles can enhance metabolic stability. Recent publications discussing "conformational restriction in drug design" often reference similar azetidine-containing structures. The compound's crystalline form and polymorphism characteristics are additional areas of investigation, particularly for formulation scientists.

In conclusion, 1-(3-hydroxyazetidin-1-yl)-3-methylpentan-1-one represents a compelling case study in modern structure-activity relationship research. Its dual functionality as both a hydrogen bond donor (via the hydroxy group) and hydrogen bond acceptor (through the carbonyl and azetidine nitrogen) makes it a multifaceted tool for molecular recognition studies. With ongoing innovations in catalytic azetidine synthesis, this compound's accessibility and applications are expected to expand further in coming years.

Recommended suppliers
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd